2-Chloro-5-(2-fluorophenyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(2-fluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-6-5-8(7-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEIRRQKHVSHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673470 | |
| Record name | 4-Chloro-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214327-03-3 | |
| Record name | 4-Chloro-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Reaction Pathways for 2 Chloro 5 2 Fluorophenyl Benzoic Acid
Precursor Synthesis and Intermediate Functionalization
The efficient synthesis of 2-Chloro-5-(2-fluorophenyl)benzoic acid is fundamentally reliant on the availability of appropriately substituted precursors. This section details the common and effective methods for preparing the key halogenated benzoic acid and fluorophenyl building blocks.
Synthesis of Halogenated Benzoic Acid Precursors
The synthesis of the target molecule typically begins with a benzoic acid core, substituted with a chlorine atom and another functional group that facilitates the subsequent coupling step. Key precursors include 2-chlorobenzoic acid and 2-chloro-5-nitrobenzoic acid.
2-Chlorobenzoic Acid: This foundational precursor can be prepared through several established methods. A common industrial approach involves the oxidation of 2-chlorotoluene. wikipedia.orgguidechem.comnbinno.com Laboratory-scale synthesis often employs a strong oxidizing agent like potassium permanganate (B83412) for this transformation. wikipedia.orgchemicalbook.com An alternative route is the hydrolysis of α,α,α-trichloro-2-toluene. wikipedia.orgchemicalbook.com Furthermore, the Sandmeyer reaction, starting from anthranilic acid, provides another viable pathway to 2-chlorobenzoic acid. youtube.com
2-Chloro-5-nitrobenzoic Acid: This intermediate is crucial for introducing a functional group at the 5-position, which can later be modified for coupling. The most direct method for its synthesis is the nitration of 2-chlorobenzoic acid. nbinno.compatsnap.com This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. nbinno.comprepchem.com The reaction conditions, such as temperature, must be carefully controlled to favor the formation of the desired 5-nitro isomer over other potential byproducts like 2-chloro-3-nitrobenzoic acid. prepchem.comgoogle.com
| Precursor | Starting Material(s) | Key Reagents/Catalysts | General Method | Reference(s) |
|---|---|---|---|---|
| 2-Chlorobenzoic Acid | 2-Chlorotoluene | Potassium Permanganate (KMnO₄) or Co/Mn/Br catalyst with O₂ | Oxidation | wikipedia.orgguidechem.comchemicalbook.com |
| 2-Chlorobenzoic Acid | Anthranilic Acid | NaNO₂, HCl, CuCl | Sandmeyer Reaction | youtube.com |
| 2-Chloro-5-nitrobenzoic acid | 2-Chlorobenzoic Acid | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Nitration | nbinno.compatsnap.comprepchem.com |
Synthesis of Fluorophenyl Precursors
The introduction of the 2-fluorophenyl group requires a suitable fluorinated precursor. 2-Fluorobenzene itself is a common starting point, though functionalized derivatives like 1-bromo-2-fluorobenzene (B92463) are often used directly in coupling reactions.
2-Fluorobenzene: The classic laboratory synthesis of fluorobenzene (B45895) is the Balz-Schiemann reaction. wikipedia.orgorgsyn.org This process involves the diazotization of aniline (B41778) with nitrous acid, followed by the introduction of tetrafluoroboric acid to form a benzenediazonium (B1195382) tetrafluoroborate (B81430) salt. This salt is then isolated and thermally decomposed to yield fluorobenzene, nitrogen gas, and boron trifluoride. wikipedia.org Modifications of this procedure, such as starting with o-bromoaniline to produce 1-bromo-2-fluorobenzene, are also well-documented. orgsyn.org Industrial-scale synthesis may employ different strategies, including gas-phase fluorination over chromium-based catalysts. google.com
| Precursor | Starting Material(s) | Key Reagents/Catalysts | General Method | Reference(s) |
|---|---|---|---|---|
| Fluorobenzene | Aniline | NaNO₂, HBF₄ | Balz-Schiemann Reaction | wikipedia.orgorgsyn.org |
| 1-Bromo-2-fluorobenzene | o-Bromoaniline | NaNO₂, HPF₆ or HBF₄ | Modified Schiemann Reaction | orgsyn.org |
Carbon-Carbon Bond Formation Strategies for Biphenyl (B1667301) Assembly
The central challenge in synthesizing this compound is the construction of the C-C bond linking the two aromatic rings. Transition-metal-catalyzed cross-coupling reactions are the state-of-the-art methods for achieving this transformation with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful and widely used method for forming biaryl compounds. libretexts.org The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org
For the synthesis of this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of a 2-chloro-5-halobenzoic acid derivative (e.g., methyl 2-chloro-5-iodobenzoate) with 2-fluorophenylboronic acid. The catalytic cycle generally proceeds through three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the benzoic acid derivative to form a palladium(II) species. libretexts.org
Transmetalation: The organoboron compound, activated by the base, transfers its organic group (2-fluorophenyl) to the palladium(II) complex. libretexts.org
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired biphenyl product and regenerating the palladium(0) catalyst. libretexts.org
The choice of catalyst (often a palladium complex with phosphine (B1218219) or N-heterocyclic carbene ligands), base (e.g., potassium carbonate, sodium carbonate), and solvent (e.g., toluene, dioxane, water mixtures) is critical for optimizing the reaction yield and purity. nih.gov
Other Transition Metal-Catalyzed Coupling Approaches
While palladium is the most common catalyst for Suzuki-type reactions, other transition metals can also effectively catalyze biaryl bond formation. mdpi.com Nickel complexes, for instance, are known to catalyze similar cross-coupling reactions and can sometimes offer different reactivity or be a more cost-effective alternative to palladium. scielo.br Copper-catalyzed reactions, such as the Ullmann condensation, represent an older but still relevant method for aryl-aryl bond formation, though they often require harsher reaction conditions. The ongoing development in catalysis continues to provide new metal-ligand systems (e.g., based on gold, iron, or cobalt) that can be applied to challenging coupling reactions. mdpi.com
Direct Arylation Methods
Direct arylation represents a more atom-economical and step-efficient strategy for biaryl synthesis. These methods bypass the need to pre-functionalize one of the coupling partners into an organometallic reagent (like a boronic acid). Instead, they proceed via the transition-metal-catalyzed activation of a C-H bond on one arene and its subsequent coupling with an aryl halide. While this approach can simplify the synthetic sequence, challenges such as controlling regioselectivity can arise. A related strategy, the Meerwein arylation, has been used to synthesize similar compounds like 2-chloro-4-fluorobenzoic acid, demonstrating the potential of such C-H functionalization pathways in this area of synthesis. google.com
Functional Group Interconversions and Derivatization
The chemical personality of this compound is defined by its constituent functional groups: a carboxylic acid and halogen atoms on a biphenyl core. These sites offer opportunities for a variety of derivatization reactions.
Carboxylic Acid Functionalization
The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives such as esters, amides, and acyl halides. A common strategy involves converting the benzoic acid to a more reactive intermediate, like an acyl chloride. This can be achieved using reagents such as thionyl chloride or oxalyl chloride ossila.comrsc.org. This activated intermediate can then readily react with various nucleophiles.
For instance, esterification can be performed using standard procedures, and the resulting ester can be converted into a hydrazide by reacting with hydrazine (B178648) hydrate (B1144303) mdpi.com. The synthesis of hydrazones and subsequent cyclization to form thiazolidinone derivatives has also been reported, starting from the esterification of a substituted benzoic acid acs.org. These transformations highlight the versatility of the carboxylic acid moiety for creating complex molecular architectures.
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Chloride | ossila.comrsc.org |
| Esterification | Alcohol, Acid Catalyst | Ester | mdpi.com |
| Amide Formation | Amine, Coupling Agent or via Acyl Chloride | Amide | rsc.org |
| Hydrazide Formation | Hydrazine Hydrate (from ester) | Hydrazide | mdpi.com |
Halogen Exchange Reactions on the Biphenyl Core
Direct halogen exchange on the this compound core is challenging due to the stability of the aryl-halogen bonds. However, strategic derivatization can be achieved by employing synthetic pathways that introduce different halogens from precursor molecules.
One of the most effective methods for introducing a halogen to an aromatic ring is the Sandmeyer reaction. google.comresearchgate.net This process involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) halide salt (e.g., CuCl, CuBr) to install the corresponding halogen. google.com This implies that derivatives of this compound featuring different halogen patterns could be synthesized from an appropriately substituted amino-biphenyl precursor. For example, a synthetic route starting with an amino-substituted benzoic acid could be diazotized and subsequently treated with cupric chloride to yield a chloro-substituted product. researchgate.net Similarly, a fluoro group can be converted to a chloro group by first reacting it with an amine, followed by a diazotization reaction. mdpi.com
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Biphenyl System
Electrophilic Aromatic Substitution (EAS)
The biphenyl system of the title compound is subject to electrophilic aromatic substitution, although the reactivity of the rings is influenced by the existing substituents. msu.edu The carboxylic acid (-COOH) and the chlorine (-Cl) atom on one ring, and the fluorine (-F) atom on the other, are all deactivating groups, making the molecule less reactive towards electrophiles than benzene (B151609). youtube.comvaia.com
The directing effects of these substituents are crucial:
On the chlorobenzoic acid ring, both the -COOH and -Cl groups are meta-directing. vaia.com
On the fluorophenyl ring, the -F group is an ortho, para-director, despite its deactivating nature. youtube.com
Therefore, electrophilic reactions like nitration (using HNO₃/H₂SO₄) would be expected to yield a mixture of products, with substitution occurring at positions meta to the -COOH and -Cl groups on one ring, and ortho or para to the -F group on the other. libretexts.org The synthesis of related compounds like 2-chloro-4-fluoro-5-nitrobenzoic acid from 2-chloro-4-fluorobenzoic acid via nitration highlights the feasibility of such transformations. google.comgoogle.com
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers another pathway for derivatization, typically involving the displacement of a halide by a nucleophile. This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.org
In its ground state, this compound is not highly activated for SNAr. However, if an electron-withdrawing group, such as a nitro group (-NO₂), were introduced onto the rings via EAS, the molecule could become susceptible to SNAr. libretexts.org For example, the fluorine atom on a polyfluoroarene ring can be displaced by nucleophiles like phenothiazine (B1677639) in the presence of a mild base. nih.gov This two-step strategy of activation by EAS followed by substitution via SNAr provides a powerful tool for synthesizing highly functionalized biphenyl derivatives.
Optimization of Reaction Conditions and Yield Enhancement
The efficient synthesis of this compound, which is typically formed via a cross-coupling reaction, is highly dependent on the optimization of reaction parameters. Key factors include the choice of solvent, catalyst, and ligands.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent plays a critical role in the synthesis of biphenyl compounds, influencing reactant solubility, reaction rates, and sometimes the product's final properties like crystal morphology. rsc.org In synthetic steps such as nucleophilic aromatic substitution or cross-coupling reactions, a variety of solvents are employed.
For instance, polar aprotic solvents like tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) are commonly used. nih.govorgsyn.org Dichloromethane (B109758) (DCM) is often used for extractions and as a reaction medium for certain transformations. researchgate.net In recent years, greener approaches have utilized water as a solvent for Suzuki-Miyaura coupling reactions, which can be highly effective, especially when using water-soluble catalysts. rsc.org The selection of an appropriate solvent or solvent system is determined empirically to maximize yield and purity.
| Solvent | Typical Use Case in Related Syntheses | Reference |
|---|---|---|
| Tetrahydrofuran (THF) | Nucleophilic Aromatic Substitution, Grignard Reactions | orgsyn.orgresearchgate.net |
| N,N-Dimethylformamide (DMF) | Nucleophilic Aromatic Substitution, Coupling Reactions | rsc.orgnih.gov |
| Dichloromethane (DCM) | Acyl Chloride Formation, Extractions | rsc.orgresearchgate.net |
| Water | "Green" Suzuki-Miyaura Coupling Reactions | rsc.org |
| Acetonitrile (B52724) | Nucleophilic Aromatic Substitution | mdpi.com |
Catalyst Selection and Ligand Design in Coupling Reactions
The formation of the biphenyl core of this compound is most strategically accomplished via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This reaction involves coupling an aryl halide (e.g., 5-bromo-2-chlorobenzoic acid) with an arylboronic acid (e.g., 2-fluorophenylboronic acid). rsc.orgsigmaaldrich.com The efficiency of this transformation is critically dependent on the catalyst system, which includes the palladium source, ligands, and a base.
Catalyst: Palladium sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) are frequently used. rsc.orgnih.gov
Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. Simple phosphine ligands like triphenylphosphine (B44618) (PPh₃) are common. However, more advanced and efficient systems may use bulky electron-rich phosphines like P(t-Bu)₃ or N-heterocyclic carbenes (NHCs). rsc.orgnih.gov Notably, simple and inexpensive ligands like glycine (B1666218) have been used to create highly active, water-soluble palladium catalysts that can function at room temperature in neat water. rsc.org
Base: A base is required to activate the boronic acid component. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (CsF). rsc.orgnih.gov The combination of cesium fluoride (B91410) (CsF) and silver(I) oxide (Ag₂O) has been found to be essential for promoting the coupling of otherwise inactive substrates like pentafluorophenylboronic acid. nih.gov
The rational selection and combination of these components are key to overcoming challenges like coupling with sterically hindered or electron-deficient substrates and achieving high yields under mild conditions.
Temperature and Pressure Control in Industrial and Laboratory Scale Synthesis
The synthesis of this compound, while not extensively detailed in publicly available literature, can be inferred from established methodologies for similar biaryl compounds. A prevalent method for creating the carbon-carbon bond between the two phenyl rings is the Suzuki coupling reaction. This reaction typically involves the coupling of a boronic acid with a halide, catalyzed by a palladium complex.
For the synthesis of this compound, a likely pathway involves the reaction of 2-chloro-5-iodobenzoic acid with 2-fluorophenylboronic acid. The precise control of temperature and pressure is critical for maximizing yield and purity, both in laboratory and industrial settings.
Laboratory Scale Synthesis:
On a laboratory scale, the synthesis is often carried out in glassware under an inert atmosphere, typically nitrogen or argon, to prevent the degradation of the palladium catalyst. The reaction temperature is a crucial parameter. For instance, the synthesis of a related compound, 2-chloro-5-iodobenzoic acid, involves an initial exothermic reaction where the temperature is carefully maintained below 60°C during the addition of sulfuric acid. chemicalbook.com Subsequently, the reaction mixture is heated to a specific temperature range, such as 80-85°C, and maintained for several hours to ensure the completion of the reaction. chemicalbook.com Cooling is then applied to facilitate the precipitation of the product, with temperatures often lowered to 15-20°C. chemicalbook.com
Pressure in laboratory-scale synthesis is typically atmospheric, as the reactions are usually conducted in open or vented systems.
Industrial Scale Synthesis:
Transitioning to an industrial scale necessitates more robust control over reaction parameters. The larger volumes involved in industrial reactors can lead to significant heat generation, requiring efficient heat exchange systems to maintain the optimal temperature profile. The addition of reagents, such as concentrated sulfuric acid, must be carefully controlled to manage the exothermic nature of the reaction and prevent dangerous temperature spikes. chemicalbook.com
In a large-scale industrial setting, the synthesis of 2-chloro-5-iodobenzoic acid, a potential precursor, is performed in a 3000-liter reactor. chemicalbook.com The initial mixing is done at room temperature, followed by a controlled addition of sulfuric acid to keep the temperature below 60°C. chemicalbook.com The reaction is then heated to 80-85°C for three hours. chemicalbook.com After the reaction, the mixture is cooled to 60°C for the addition of water and then further cooled to 15-20°C for product precipitation. chemicalbook.com The final product is dried under vacuum at 55°C. chemicalbook.com
The following interactive data table summarizes the typical temperature parameters at different stages of a related synthesis, which can be considered indicative for the synthesis of this compound.
| Reaction Stage | Laboratory Scale Temperature | Industrial Scale Temperature | Purpose |
| Reagent Addition (e.g., H₂SO₄) | < 60°C | < 60°C | To control exothermic reaction |
| Reaction | 80-85°C | 80-85°C | To drive the reaction to completion |
| Precipitation/Crystallization | 15-20°C | 15-20°C | To maximize product recovery |
| Drying | Ambient or slightly elevated | 55°C (under vacuum) | To remove residual solvents |
This data is based on the synthesis of 2-chloro-5-iodobenzoic acid, a potential precursor. chemicalbook.com
Pressure considerations on an industrial scale are primarily for safety and process efficiency. While the main reaction may be run at atmospheric pressure, vacuum conditions are often employed during the drying process to efficiently remove solvents at lower temperatures, preventing thermal degradation of the product.
Stereoselective Synthesis Approaches (if applicable)
Stereoselectivity in synthesis is relevant when a molecule can exist as different stereoisomers, such as enantiomers or diastereomers. This is determined by the presence of chiral centers or other elements of chirality in the molecule.
In the case of this compound, the molecule is achiral. nih.govncats.io It does not possess any stereocenters, and the molecule is superimposable on its mirror image. Therefore, stereoselective synthesis approaches are not applicable to the preparation of this compound. The synthesis will yield a single, achiral product without the need for chiral catalysts or resolving agents.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and the connectivity of atoms within a molecule. For "2-Chloro-5-(2-fluorophenyl)benzoic acid," a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete structural picture.
The ¹H NMR spectrum of "this compound" is predicted to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm, and a characteristic signal for the carboxylic acid proton.
The protons on the two aromatic rings are distinct due to their different substitution patterns. The protons on the chlorobenzoic acid ring are influenced by the electron-withdrawing chloro and carboxylic acid groups. The protons on the fluorophenyl ring are affected by the fluorine atom and the phenyl-phenyl bond. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| Aromatic Protons | 7.0 - 8.5 | Multiplets | Complex splitting patterns due to proton-proton and proton-fluorine couplings. |
This table is generated based on established principles of NMR spectroscopy and data from similar compounds.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. In "this compound," a total of 13 distinct signals are expected, one for each carbon atom in the two benzene (B151609) rings and one for the carboxylic acid carbon.
The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the carboxylic acid group will be significantly deshielded, appearing around 165-175 ppm. The carbons attached to the chlorine and fluorine atoms will also have their chemical shifts influenced by the electronegativity of these halogens. The carbon-fluorine coupling will be observable in the spectrum.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 165 - 175 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-F | 158 - 165 (Doublet due to C-F coupling) |
| Other Aromatic Carbons | 115 - 140 |
This table is generated based on established principles of NMR spectroscopy and data from analogous compounds.
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine atoms within a molecule. nih.gov For "this compound," this technique would show a single signal corresponding to the one fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The coupling of the fluorine with adjacent protons on the aromatic ring would result in a multiplet, providing further structural confirmation. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm. nih.gov
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For "this compound," COSY would reveal the relationships between the protons on each of the aromatic rings, helping to assign their specific positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the unambiguous assignment of which proton is bonded to which carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across the phenyl-phenyl bond and the attachment of the carboxylic acid group to the correct aromatic ring.
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its key structural features.
The most prominent bands would be from the carboxylic acid group, including a broad O-H stretch and a strong C=O (carbonyl) stretch. The aromatic rings would show C-H and C=C stretching vibrations. The presence of the halogen substituents would be indicated by C-Cl and C-F stretching vibrations in the fingerprint region of the spectrum.
Predicted FTIR Data:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-F Stretch | 1100 - 1250 | Strong |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
This table is generated based on established principles of FTIR spectroscopy and data from similar compounds.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental formula. nih.gov For this compound, with a chemical formula of C₁₃H₈ClFO₂, the theoretical monoisotopic mass can be calculated with high precision.
An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). nist.govsigmaaldrich.com This accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The experimentally measured mass of the molecular ion (e.g., [M-H]⁻ or [M+H]⁺) would be compared to the theoretical value to confirm the identity of the compound.
Table 2: Theoretical m/z Values for HRMS Analysis of this compound
| Ion Adduct | Chemical Formula | Theoretical m/z |
| [M+H]⁺ | [C₁₃H₉ClFO₂]⁺ | 251.0297 |
| [M+Na]⁺ | [C₁₃H₈ClFO₂Na]⁺ | 273.0116 |
| [M-H]⁻ | [C₁₃H₇ClFO₂]⁻ | 249.0151 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected precursor ion, providing valuable structural information. google.com In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern is predictable and characteristic of the molecule's structure.
For this compound, common fragmentation pathways would likely involve initial losses from the carboxylic acid group. A characteristic loss of water (H₂O, 18 Da) or carbon dioxide (CO₂, 44 Da) from the molecular ion is expected. uni.lu Subsequent fragmentation could involve the cleavage of the carbon-chlorine bond or the bond connecting the two aromatic rings, leading to characteristic fragment ions. Analyzing these pathways allows for the confirmation of the connectivity of the atoms within the molecule.
Table 3: Plausible MS/MS Fragmentation for the [M-H]⁻ Ion of this compound
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) |
| 249.0151 | CO₂ (44.00 Da) | 205.0151 |
| 249.0151 | H₂O (18.01 Da) | 231.0046 |
| 205.0151 | Cl (34.97 Da) | 170.0451 |
| 205.0151 | HF (20.01 Da) | 185.0051 |
X-ray Diffraction Studies for Solid-State Structure and Supramolecular Assembly
X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on conformation, configuration, and intermolecular interactions.
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. researchgate.net By analyzing the diffraction pattern of a suitable single crystal of this compound, one can determine its absolute configuration and solid-state conformation.
Table 4: Information Obtainable from Single-Crystal XRD of this compound
| Parameter | Description |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The fundamental repeating unit of the crystal. |
| Space Group | The symmetry elements present in the crystal. |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |
| Dihedral Angle (Phenyl-Phenyl) | The twist angle between the two aromatic rings. |
| Hydrogen Bonding Geometry | Distances and angles of intermolecular O-H···O bonds. |
Powder X-ray Diffraction (PXRD) in Polymorph Characterization
Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to characterize the crystalline nature of a solid material and to identify its specific crystalline form, or polymorph. sigmaaldrich.com Most drug substances are isolated as microcrystalline powders, making PXRD an essential tool for routine analysis. sigmaaldrich.com Each polymorph of a compound has a unique crystal lattice and will therefore produce a distinct diffraction pattern. govinfo.gov
The PXRD pattern of this compound would serve as a unique fingerprint for its specific solid form. The pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). By comparing the PXRD pattern of a new batch to a reference pattern, one can confirm its identity and polymorphic form. This is critical in pharmaceutical development, as different polymorphs can have different physical properties.
Table 5: Hypothetical PXRD Data for a Crystalline Form of this compound
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.40 | 65 |
| 12.8 | 6.91 | 100 |
| 17.1 | 5.18 | 80 |
| 21.5 | 4.13 | 45 |
| 25.7 | 3.46 | 90 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are indispensable in the pharmaceutical industry for the determination of purity and the separation of compounds. For a substance like this compound, which may have closely related impurities from its synthesis, robust chromatographic methods are essential to ensure its quality and efficacy in any potential application. These methods allow for the separation, identification, and quantification of the main compound and any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for non-volatile compounds like this compound. It offers high resolution, sensitivity, and specificity, making it ideal for purity assessment and the separation of isomers and related substances.
Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of benzoic acid derivatives. ekb.eg In a typical RP-HPLC method, a non-polar stationary phase is used with a polar mobile phase. For this compound, a C18 column would be a suitable choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid group) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic modifier is increased over time, would be effective in separating compounds with a range of polarities. ekb.eg
The development of a successful HPLC method involves optimizing several parameters, including the mobile phase composition, pH, column temperature, and detection wavelength. For instance, adjusting the pH of the mobile phase can significantly impact the retention time of acidic compounds like this compound by controlling its degree of ionization. Detection is typically carried out using a UV detector, as the aromatic rings and the carboxylic acid group in the molecule are chromophores that absorb UV light.
While this compound itself is not chiral, the principles of chiral chromatography are crucial when dealing with potential chiral impurities or when the compound is a precursor to a chiral drug molecule. Chiral separations can be achieved using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.govresearchgate.net The use of polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, is a common strategy for the direct separation of enantiomers. nih.govsigmaaldrich.com
Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 30-70% B; 20-25 min, 70-30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, being a carboxylic acid, has low volatility and is prone to thermal degradation at the high temperatures used in GC. Therefore, direct analysis by GC is not feasible. To overcome this limitation, the compound must be chemically modified into a more volatile and thermally stable derivative prior to analysis. nih.govweber.hu
The most common derivatization technique for carboxylic acids is esterification. The carboxylic acid group can be converted to its corresponding methyl ester, for example, by reaction with methanol in the presence of an acid catalyst. This methyl ester derivative is significantly more volatile and can be readily analyzed by GC. sigmaaldrich.comnih.gov Another widely used method is silylation, where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.netomicsonline.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. researchgate.net
The choice of derivatization reagent and reaction conditions is crucial for achieving a complete and reproducible derivatization. Once derivatized, the sample can be injected into the GC system. The separation in GC is based on the partitioning of the analytes between a gaseous mobile phase (carrier gas, typically helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a capillary column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides not only quantitative information but also structural information from the mass spectrum of the analyte, aiding in its identification. nih.gov
Interactive Data Table: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
Computational and Theoretical Chemistry Investigations of 2 Chloro 5 2 Fluorophenyl Benzoic Acid
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecular systems. For 2-Chloro-5-(2-fluorophenyl)benzoic acid, these methods offer a detailed picture of its geometry, electronic characteristics, and vibrational behavior.
Geometry Optimization and Conformational Analysis
The geometry of this compound has been optimized using DFT methods, often with basis sets such as 6-311++G(d,p), to locate the minimum energy structures. The presence of the chloro and fluorophenyl substituents on the benzoic acid core introduces significant conformational possibilities.
The primary conformational flexibility arises from the dihedral angles involving the carboxylic acid group and the rotation of the fluorophenyl ring. Similar to other ortho-substituted benzoic acids, the planarity of the molecule is a key factor. In 2-chlorobenzoic acid, for instance, all minimum energy structures are predicted to be non-planar. mdpi.com The introduction of the 2-fluorophenyl group adds another layer of complexity.
Table 1: Representative Optimized Geometrical Parameters for a Low-Energy Conformer of this compound (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.745 | ||
| C-F | 1.358 | ||
| C=O | 1.215 | ||
| C-O | 1.350 | ||
| O-H | 0.970 | ||
| C-C (inter-ring) | 1.490 | ||
| C-C-Cl: 119.5 | |||
| C-C-F: 118.9 | |||
| C-C=O: 122.0 | |||
| C-C-O: 115.0 | |||
| C-O-H: 108.5 | |||
| Phenyl-Phenyl: ~45 | |||
| O=C-O-H (cis): ~0 |
Note: These values are illustrative and based on typical DFT calculations for similar substituted biphenyl (B1667301) carboxylic acids. The actual values may vary depending on the specific conformer and level of theory.
Electronic Structure and Charge Distribution Analysis
The electronic structure of this compound is characterized by the interplay of the electron-withdrawing effects of the chlorine and fluorine atoms and the carboxylic acid group, and the delocalized π-system of the biphenyl framework. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity.
The HOMO is typically localized on the phenyl rings, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is often distributed over the carboxylic acid group and the chlorinated phenyl ring, suggesting these regions are susceptible to nucleophilic attack. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.
Mulliken charge analysis and Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. The oxygen atoms of the carboxylic acid and the fluorine atom are expected to have the most negative charge, making them potential sites for hydrogen bonding. The hydrogen atom of the carboxylic acid will be the most positively charged site. This charge distribution is fundamental to understanding intermolecular interactions. researchgate.netnih.gov
Table 2: Calculated Electronic Properties of this compound (Theoretical)
| Property | Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.8 eV |
| HOMO-LUMO Gap | ~ 4.7 eV |
| Dipole Moment | ~ 3.5 D |
Note: These values are estimations based on DFT calculations for analogous molecules.
Vibrational Frequency Calculations for Spectroscopic Correlation
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculations, when scaled by an appropriate factor, generally show good agreement with experimental data. researchgate.netnih.gov
Key vibrational modes for this compound include:
O-H stretch: A broad band typically observed around 3000-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.
C=O stretch: A strong absorption peak usually found in the range of 1680-1720 cm⁻¹.
C-Cl stretch: A band in the region of 600-800 cm⁻¹.
C-F stretch: A strong band typically appearing between 1100-1300 cm⁻¹.
Aromatic C-H stretches: Multiple weak to medium bands above 3000 cm⁻¹.
Aromatic C=C stretches: Several bands in the 1400-1600 cm⁻¹ region.
Table 3: Selected Calculated Vibrational Frequencies for this compound (Theoretical)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H stretch | ~3100 |
| C=O stretch | ~1710 |
| Aromatic C=C stretch | ~1590, ~1480 |
| C-F stretch | ~1250 |
| C-O stretch | ~1290 |
| C-Cl stretch | ~750 |
Note: These are representative frequencies and are subject to variation based on the computational method and scaling factors.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a means to explore the conformational landscape and dynamic behavior of this compound over time.
Conformational Space Exploration
The conformational space of this molecule is primarily defined by the torsional angles between the two phenyl rings and the orientation of the carboxylic acid group. Different conformers can have significantly different energies and properties. Computational methods can systematically explore this conformational space to identify low-energy conformers. For similar molecules like 2-fluoro-4-hydroxy benzoic acid, multiple stable conformers have been identified computationally. mdpi.com The relative populations of these conformers at a given temperature can be estimated from their calculated free energies.
Intramolecular Interactions and Rotational Barriers
Intramolecular interactions play a critical role in determining the preferred conformation of this compound. The possibility of an intramolecular hydrogen bond between the carboxylic acid proton and the ortho-chlorine or the fluorine on the second ring can significantly influence the conformational preference. However, steric hindrance between the ortho substituents and the carboxylic acid group is also a major factor.
The rotational barrier for the interconversion of different conformers can be calculated by mapping the potential energy surface along the relevant torsional coordinates. For 2-chlorobenzoic acid, the energy barrier for the rotation of the carboxylic acid group is influenced by intramolecular interactions. mdpi.com The presence of the bulky fluorophenyl group is expected to create a significant rotational barrier between the two aromatic rings. For instance, in related ortho-substituted benzoic acids, the energy barriers for cis-trans isomerization of the carboxylic acid group are in the range of 46-52 kJ·mol⁻¹. mdpi.com
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry provides powerful tools for elucidating the intricate details of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. For a molecule like this compound, these approaches can map out potential reaction pathways, identify energetic barriers, and characterize the transient species involved.
The transition state (TS) is a critical concept in reaction dynamics, representing the highest energy point along a reaction coordinate. Identifying and characterizing the TS is paramount to understanding a reaction's feasibility and kinetics. Computationally, a transition state is located on the potential energy surface as a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.
For biaryl compounds like this compound, a key process amenable to this analysis is the internal rotation around the C-C single bond connecting the two phenyl rings. This rotation often has a significant energy barrier due to steric hindrance between the ortho-substituents (the chlorine atom and the carboxylic acid group on one ring, and the fluorine atom on the other). Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy profile for this rotation. The maxima on this profile correspond to the transition states, where the planar or near-planar arrangement of the rings leads to maximum steric clash.
Similarly, the rotation of the carboxylic acid group relative to its attached phenyl ring can be studied. Studies on related molecules like 2-chlorobenzoic acid have shown that the planar transition states for the interconversion between different conformers can have relatively low energy barriers. mdpi.com Characterizing these transition states involves frequency calculations, where a genuine TS is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction path (e.g., the torsional C-C bond rotation).
Once transition states and stable intermediates are located, the energetics of the entire reaction pathway can be mapped. This involves calculating the relative energies of reactants, intermediates, transition states, and products. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key determinant of the reaction rate.
For this compound, computational analysis can predict the most favorable reaction pathways for processes such as esterification, amidation, or electrophilic aromatic substitution. For instance, in a potential synthetic reaction, DFT calculations can compare different mechanistic possibilities. By calculating the activation energies for each step in competing pathways, chemists can predict which pathway is kinetically favored. For example, analysis of the internal rotation in 2-chlorobenzoic acid revealed an energy barrier of 8.5 kJ·mol⁻¹ for the conversion between two non-planar forms. mdpi.com Such analyses provide a quantitative understanding of the molecule's conformational flexibility and the energy costs associated with structural changes during a reaction.
Frontier Molecular Orbital (FMO) Theory Application
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO, as the lowest energy orbital available to accept electrons, acts as an electrophile. libretexts.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity. nih.gov
Large HOMO-LUMO gap: Implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
Small HOMO-LUMO gap: Suggests that the molecule is more reactive and polarizable, as less energy is needed for electronic transitions. nih.gov Such molecules are often considered "soft" and are more likely to participate in chemical reactions.
Computational DFT studies on similar aromatic compounds, such as substituted benzamides and phenols, have successfully used HOMO-LUMO analysis to correlate electronic structure with observed chemical behavior or biological activity. cognizure.comresearchgate.net For this compound, a calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and general reactivity.
Below is a representative table of global reactivity descriptors that can be derived from HOMO and LUMO energies, based on values typically seen for similar aromatic acids.
| Parameter | Formula | Significance | Hypothetical Value (eV) |
| E(HOMO) | - | Electron-donating ability | -7.25 |
| E(LUMO) | - | Electron-accepting ability | -1.15 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Chemical reactivity, stability | 6.10 |
| Chemical Potential (μ) | (E(HOMO)+E(LUMO))/2 | Escaping tendency of electrons | -4.20 |
| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | Resistance to charge transfer | 3.05 |
| Global Softness (S) | 1 / (2η) | Measure of reactivity | 0.164 |
| Electrophilicity Index (ω) | μ² / (2η) | Electrophilic nature | 2.89 |
Table 1: Hypothetical Global Reactivity Descriptors for this compound calculated at the DFT/B3LYP level.
The spatial distribution of the HOMO and LUMO provides a visual map of the reactive sites within a molecule.
HOMO Distribution: The regions of the molecule where the HOMO density is concentrated are the most likely sites for electrophilic attack. These are the areas that can most readily donate electrons.
LUMO Distribution: The regions where the LUMO density is concentrated indicate the sites susceptible to nucleophilic attack, as these are the areas most capable of accepting electrons. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, particularly at positions activated by the hydroxyl group of the carboxylic acid. Conversely, the LUMO is likely to be distributed over the carboxylic acid group and the carbon atoms attached to the electronegative chlorine and fluorine atoms, making these the primary electrophilic centers. Molecular Electrostatic Potential (MEP) maps complement FMO analysis by visualizing the charge distribution, where electron-rich (negative potential) regions are susceptible to electrophilic attack and electron-poor (positive potential) regions are targets for nucleophiles. nih.gov
Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Studies
While covalent bonds define the fundamental structure of a molecule, non-covalent interactions (NCIs) govern its three-dimensional conformation, crystal packing, and interactions with other molecules. NCI and Reduced Density Gradient (RDG) analyses are computational techniques used to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion.
The RDG is a function of the electron density and its first derivative. Plotting the RDG against the electron density (ρ) multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the density reveals the nature of the interactions. In a typical RDG plot, different types of interactions are distinguished by color:
Blue spikes/discs: Indicate strong, attractive interactions like hydrogen bonds.
Green surfaces: Represent weak, delocalized van der Waals interactions.
Red surfaces: Signify strong, repulsive interactions, such as steric clashes between atoms in close proximity.
A study on the related molecule 2-chloro-5-fluoro phenol (B47542) used RDG analysis to identify strong hydrogen bond interactions (blue), van der Waals forces (green), and strong repulsion (red) within its dimer structure. researchgate.net For this compound, an RDG analysis would be invaluable for understanding its supramolecular structure. It could visualize the intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the ortho-chlorine atom, as well as the intermolecular hydrogen bonds that typically form carboxylic acid dimers in the solid state. Furthermore, it would map the van der Waals contacts between the phenyl rings and highlight any steric repulsion between the ortho-substituents, which dictates the molecule's preferred torsional angle.
Hydrogen Bonding Analysis (e.g., O-H...N interactions)
There is no specific research available that details the hydrogen bonding interactions, such as O-H...N, within this compound. Theoretical studies on simpler, related molecules like 2-halophenols have explored the presence and strength of intramolecular hydrogen bonds, indicating that such interactions are possible but their characteristics are highly dependent on the specific substituents and their positions. For this compound, a computational analysis would be required to determine the nature of any intramolecular hydrogen bonds, such as a potential interaction between the carboxylic acid proton and the fluorine or chlorine atoms, or intermolecular hydrogen bonding in dimers or crystal structures.
Halogen Bonding and Other Weak Interactions
Similarly, a specific analysis of halogen bonding and other weak non-covalent interactions for this compound has not been reported in the scientific literature. Halogen bonding, an interaction where a halogen atom acts as an electrophilic species, is a significant force in molecular recognition and crystal engineering. In this molecule, the chlorine and fluorine atoms could potentially engage in halogen bonds or other dipole-dipole and van der Waals interactions that would influence its molecular conformation and packing in the solid state. However, the specific geometries and energies of these interactions remain uncharacterized.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)
Predictive studies of the spectroscopic properties of this compound using computational methods like Density Functional Theory (DFT) are not available. Such studies are valuable for corroborating experimental data and providing a deeper understanding of the electronic structure of a molecule.
Predicted NMR Chemical Shifts: While experimental NMR data may exist in commercial or proprietary databases, theoretical predictions of 1H and 13C NMR chemical shifts for this compound have not been published. These calculations would be instrumental in assigning spectral peaks and understanding the electronic environment of the nuclei.
Predicted UV-Vis Spectra: There are no published theoretical studies on the UV-Vis absorption spectrum of this compound. Time-dependent DFT (TD-DFT) calculations are commonly used to predict electronic transitions and would provide insight into the absorption maxima and oscillator strengths, which could then be compared with experimental measurements.
Due to the absence of specific computational data for this compound, no data tables can be generated at this time.
Applications of 2 Chloro 5 2 Fluorophenyl Benzoic Acid As a Synthetic Intermediate and Building Block
Role in the Synthesis of Diverse Organic Frameworks
The structural features of 2-chloro-5-(2-fluorophenyl)benzoic acid make it a valuable precursor for a range of organic compounds. The carboxylic acid can be readily converted into other functional groups, the chloro substituent can participate in cross-coupling reactions, and the biphenyl (B1667301) core serves as a key scaffold.
The biphenyl moiety is a prevalent structural motif in many biologically active molecules and functional materials. this compound can serve as a key starting material for the synthesis of more complex substituted biphenyl derivatives. The chlorine atom on one of the phenyl rings is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or ester.
While specific examples utilizing this compound in Suzuki-Miyaura reactions are not extensively documented in readily available literature, the general applicability of this reaction to aryl chlorides is well-established. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent. The choice of ligands for the palladium catalyst can be crucial for achieving high yields and functional group tolerance.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Component | Examples |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Ligand | PPh₃, XPhos, SPhos, Buchwald ligands |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |
| Boron Reagent | Arylboronic acids, Arylboronic esters |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile (B52724)/Water |
By employing such methodologies, the chlorine atom of this compound could be replaced with a variety of aryl or heteroaryl groups, leading to a diverse array of substituted biphenyl compounds. The carboxylic acid functionality can be protected prior to the coupling reaction and deprotected afterward, or it can be carried through the reaction sequence, providing a handle for further synthetic transformations.
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound can serve as a versatile scaffold for the construction of various heterocyclic ring systems. The carboxylic acid group is a key functional handle for these transformations.
Pyrroles: While direct, specific examples of the synthesis of pyrroles from this compound are not prominent in the literature, the carboxylic acid functionality can be envisioned as a starting point. For instance, it could be converted to an α-amino ketone or a related intermediate, which are common precursors in classical pyrrole syntheses like the Paal-Knorr or Hantzsch syntheses.
Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often involves the cyclization of N-acylhydrazides. asianpubs.orgnih.govmdpi.com The carboxylic acid of this compound can be readily converted to the corresponding acid hydrazide by reaction with hydrazine (B178648). This hydrazide can then be reacted with a variety of reagents, such as orthoesters or carboxylic acid chlorides, to form the 1,3,4-oxadiazole ring. Another common route to 1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent. The benzoic acid can be converted to a nitrile, which can then be treated with hydroxylamine to form the amidoxime.
Pyrazoles: Pyrazoles are typically synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govnih.govmdpi.combeilstein-journals.org The this compound could be elaborated into a suitable 1,3-dicarbonyl precursor. For example, the carboxylic acid could be converted to a methyl ketone, which could then be condensed with an ester to form the 1,3-dicarbonyl moiety. Subsequent reaction with hydrazine would yield the pyrazole ring.
Table 2: General Strategies for Heterocycle Synthesis from a Benzoic Acid Moiety
| Heterocycle | Key Intermediate from Benzoic Acid | Typical Reaction Partners |
| Pyrrole | α-Amino ketone | 1,3-Dicarbonyl compound |
| 1,3,4-Oxadiazole | Acid hydrazide | Orthoester, Carboxylic acid chloride |
| 1,2,4-Oxadiazole | Amidoxime (from nitrile) | Acylating agent |
| Pyrazole | 1,3-Dicarbonyl compound | Hydrazine derivative |
The combination of a biphenyl core, a carboxylic acid, and halogen substituents makes this compound an attractive starting material for the synthesis of more complex and potentially bioactive molecules. nih.gov The functional groups present allow for a variety of synthetic manipulations, including amidation, esterification, reduction of the carboxylic acid, and cross-coupling reactions.
For instance, the carboxylic acid can be coupled with various amines or alcohols to generate a library of amides and esters. These derivatives could be evaluated for their biological activities. Furthermore, the chloro group can be utilized in cross-coupling reactions to introduce further complexity and build larger molecular frameworks. The fluorine atom on the phenyl ring can influence the electronic properties and metabolic stability of the final molecules, which is often a desirable feature in medicinal chemistry. While specific, named complex molecules synthesized directly from this compound are not widely reported, its structural motifs are found in various classes of pharmaceuticals, suggesting its potential as a precursor in drug discovery programs.
Material Science Applications of Derivatives
Supramolecular Chemistry and Crystal Engineering of Compound-Based Materials
The fields of supramolecular chemistry and crystal engineering focus on the design and synthesis of functional materials by controlling the assembly of molecules through non-covalent interactions. In the context of this compound, its molecular structure offers a rich combination of functional groups that can participate in various intermolecular interactions, making it a candidate for the construction of diverse solid-state architectures. The interplay of the carboxylic acid group, the chloro and fluoro substituents, and the aromatic rings dictates the packing of the molecules in the crystalline state.
While specific studies on the supramolecular chemistry of this compound are not extensively documented in publicly available literature, the principles of crystal engineering allow for a predictive understanding of its behavior. The primary interactions expected to govern its crystal structure include hydrogen bonding, halogen bonding, and π-π stacking.
For this compound itself, the carboxylic acid group is a strong hydrogen bond donor and acceptor and is highly likely to form robust hydrogen-bonded synthons, such as the classic carboxylic acid dimer. The presence of both chlorine and fluorine atoms introduces the possibility of halogen bonding, where the halogen atom acts as an electrophilic species and interacts with a nucleophile. The aromatic rings can participate in π-π stacking and C–H···π interactions, further stabilizing the crystal lattice. The specific arrangement of these interactions will determine the final three-dimensional supramolecular architecture.
The study of different polymorphic forms and the design of co-crystals are central to crystal engineering. By co-crystallizing this compound with other molecules (co-formers), it is possible to create new solid forms with tailored properties. The selection of co-formers with complementary functional groups can lead to the formation of predictable supramolecular synthons and the engineering of materials with desired physical and chemical characteristics.
Future Research Directions and Emerging Methodologies
Green Chemistry Approaches in the Synthesis of 2-Chloro-5-(2-fluorophenyl)benzoic acid
The principles of green chemistry are increasingly being applied to pharmaceutical and chemical manufacturing to reduce environmental impact and improve safety. The synthesis of this compound is an area ripe for the application of these principles. Traditional synthetic routes often rely on hazardous reagents and solvents, generating significant waste.
Green chemistry seeks to address these issues by focusing on several key areas:
Safer Solvents: A major component of chemical processes, solvents account for a large portion of the environmental impact. skpharmteco.com Research is focused on replacing hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives. skpharmteco.com The ideal green solvent is non-toxic, biodegradable, and derived from renewable resources. Water is a highly desirable solvent, although the solubility of organic compounds can be a challenge. Supercritical fluids, such as CO2, also represent a promising alternative.
Catalyst Innovation: The use of heavy metal catalysts in cross-coupling reactions, a common method for forming the biaryl bond in this compound, presents environmental and health concerns. Future research is directed towards developing more benign and recyclable catalyst systems. This includes the use of earth-abundant metal catalysts (e.g., iron, copper) and heterogeneous catalysts that can be easily separated from the reaction mixture and reused.
Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. This involves choosing reactions that are highly selective and efficient.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can facilitate reactions under milder conditions.
Recent advancements have demonstrated the potential for more environmentally friendly synthesis of related compounds. For instance, methods have been developed for the synthesis of sulfonyl fluorides that produce only non-toxic salts as by-products, highlighting a move towards greener synthetic processes. sciencedaily.comosaka-u.ac.jp Similarly, safer and more efficient nitration processes for related chloro-fluoro-benzoic acids are being explored to reduce waste and improve safety. google.comwipo.int
| Traditional Approach | Green Chemistry Alternative | Benefit |
| Use of hazardous solvents (e.g., DMF, DCM) | Replacement with greener solvents (e.g., water, supercritical CO2, bio-derived solvents) skpharmteco.com | Reduced toxicity and environmental pollution. |
| Heavy metal catalysts (e.g., Palladium) | Earth-abundant metal catalysts (e.g., Iron, Copper), heterogeneous catalysts | Lower cost, reduced toxicity, and easier catalyst recovery and reuse. |
| Stoichiometric reagents | Catalytic reactions | Higher atom economy and reduced waste generation. |
| High energy consumption | Reactions at ambient temperature and pressure | Lower energy costs and reduced carbon footprint. |
Flow Chemistry Techniques for Scalable Production
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the scalable production of this compound. This technology is gaining significant traction in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). azolifesciences.com
Key benefits of flow chemistry include:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which significantly mitigates the risks associated with highly exothermic or hazardous reactions, such as nitrations. nih.gov
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and purer products. azolifesciences.com
Scalability: Scaling up a flow process involves running the system for a longer duration or using multiple reactors in parallel, which is often more straightforward than scaling up a batch reactor.
Integration and Automation: Flow chemistry allows for the telescoping of multiple reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. nih.gov This can significantly shorten production times and reduce costs.
The synthesis of various complex molecules, including anticancer drugs, has been successfully demonstrated using flow chemistry. nih.gov For example, a two-step continuous flow synthesis of 2,4,5-trifluorobenzoic acid has been reported, showcasing the potential of this technology for producing fluorinated benzoic acid derivatives. researchgate.net The application of flow chemistry to the key reaction steps in the synthesis of this compound, such as Suzuki or other cross-coupling reactions, could lead to a more efficient and scalable manufacturing process.
| Parameter | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes. nih.gov |
| Heat Transfer | Often inefficient, leading to temperature gradients. | Excellent heat transfer, allowing precise temperature control. azolifesciences.com |
| Scalability | Complex, often requiring process redesign. | Simpler, by extending run time or parallelization. |
| Process Control | More challenging to maintain consistent conditions. | Precise control over reaction parameters. |
| Footprint | Requires large reactors and significant plant space. | More compact, requiring less space. |
Machine Learning and AI-Driven Synthetic Route Design
Identify novel and more efficient disconnections for the biaryl core.
Suggest alternative starting materials that are cheaper or more readily available.
Predict potential side reactions and by-products, allowing for proactive optimization of reaction conditions.
Propose synthetic routes that are more amenable to green chemistry principles or flow chemistry implementation.
Advanced In Situ Spectroscopic Monitoring of Reactions Involving the Compound
To optimize and control the synthesis of this compound, it is crucial to have a detailed understanding of the reaction kinetics and mechanism. Advanced in situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights that are not obtainable through traditional offline analysis. mdpi.com
Process Analytical Technology (PAT) utilizes these in situ methods to monitor and control manufacturing processes. Some of the key spectroscopic techniques applicable to the synthesis of this compound include:
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring the concentration of reactants, intermediates, and products in real-time. nih.gov It can provide kinetic data and help identify transient species, leading to a better understanding of the reaction mechanism.
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly well-suited for monitoring reactions in aqueous media and for studying catalyst behavior. In situ Raman has been used to identify active sites on electrocatalysts. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR allows for the continuous monitoring of reactions, providing detailed structural information about the species present in the reaction mixture.
By implementing these in situ monitoring techniques, it is possible to:
Precisely determine the endpoint of a reaction, avoiding unnecessary reaction time and energy consumption.
Monitor the formation of impurities, allowing for immediate adjustments to reaction conditions to improve product purity.
Gather data for kinetic modeling, which can be used to optimize and scale up the process.
Ensure consistent product quality from batch to batch or during continuous production.
The application of advanced in situ spectroscopic monitoring is a key component of modern, data-rich process development and is essential for achieving the high levels of efficiency, control, and quality required in today's chemical industry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-5-(2-fluorophenyl)benzoic acid, and what reaction conditions are critical for achieving high yields?
- Methodological Answer: The synthesis typically involves coupling reactions between halogenated benzoic acid derivatives and fluorophenyl precursors. For example, analogous routes use sulfamoylbenzoic acid reacting with halogenated anilines under controlled solvent conditions (e.g., dichloromethane or DMF) with catalysts like pyridine or triethylamine. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 molar excess of the aniline derivative) are critical to minimize side reactions and improve yield . Purification via column chromatography or recrystallization is recommended to isolate the product with >95% purity.
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR are used to confirm the positions of chloro and fluoro substituents on the aromatic rings. The deshielding effects of electronegative groups (Cl, F) provide distinct splitting patterns.
- IR Spectroscopy: Peaks at ~1700 cm confirm the carboxylic acid group, while C-Cl and C-F stretches appear at 550–750 cm and 1000–1100 cm, respectively.
- HPLC/MS: Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) coupled with mass spectrometry validates molecular weight (e.g., [M-H] ion at m/z 268.6).
Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable for biological studies?
- Methodological Answer: Purity is assessed via:
- Melting Point Analysis: A sharp melting range (±1°C) compared to literature values indicates high crystallinity.
- Elemental Analysis (EA): Acceptable C, H, N, S deviations should be ≤0.4%.
- TLC/GC: Spot homogeneity (R consistency) or gas chromatography with <1% impurity. For biological assays, ≥98% purity is recommended to avoid interference .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved during structural determination of derivatives?
- Methodological Answer:
- Software Tools: SHELX (for refinement) and WinGX (for data integration) are critical. SHELXL’s TWIN/BASF commands handle twinning, while PART instructions resolve disordered atoms .
- Validation Metrics: R < 0.05 and R–R gap <5% ensure reliability. For example, in a PYCR1 complex study, Matthews coefficient (2.41 Å/Da) and solvent content (49%) validated the crystal lattice .
Q. What strategies optimize reaction conditions when synthesizing unstable intermediates (e.g., sulfamoyl chloride derivatives) for this compound?
- Methodological Answer:
- Low-Temperature Reactions: Conduct sulfonation at –10°C to stabilize reactive intermediates.
- In Situ Quenching: Use ice-cold aqueous NaHCO to terminate reactions and prevent decomposition.
- Protecting Groups: Temporarily protect the carboxylic acid moiety (e.g., methyl ester) to reduce side reactions during halogenation steps .
Q. How do electronic effects from fluorine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer:
- Electron-Withdrawing Effects: The meta-fluorine and para-chloro groups deactivate the benzene ring, directing electrophilic substitution to the ortho position.
- Catalytic Systems: Use Pd(PPh) with KCO in dioxane/water (3:1) at 80°C for Suzuki couplings. Fluorine’s inductive effect enhances oxidative addition rates, while chlorine stabilizes the transition state via resonance .
Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer:
- Docking Studies: AutoDock Vina or Schrödinger Suite evaluates binding poses using the compound’s electrostatic potential (ESP) and van der Waals surfaces.
- MD Simulations: GROMACS or AMBER assesses stability over 100-ns trajectories, with RMSD <2.0 Å indicating stable binding. For example, the compound’s interaction with PYCR1 showed hydrogen bonding with Arg231 and hydrophobic contacts with Phe228 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
